Synthetic Utility as a Key Intermediate: Yield Comparison in the Synthesis of Fluspirilene and Penfluridol
The 4,4-bis(p-fluorophenyl)butyl bromide intermediate, derived from the same scaffold as the target compound, serves as the critical coupling partner in the synthesis of the antipsychotic agents fluspirilene and penfluridol. When this bromide is reacted with the respective amine partners (1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one for fluspirilene; 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol for penfluridol), the target drugs are obtained in 70–80% yield [1]. In contrast, alternative synthetic routes that bypass this intermediate by using shorter alkyl linkers or mono-fluorophenyl analogs typically achieve yields below 50%, due to steric hindrance and lower nucleophilicity at the piperazine nitrogen [2]. This yield differential directly impacts cost-of-goods in drug manufacturing and the scalability of research syntheses.
| Evidence Dimension | Synthetic yield of final drug substance from the 4,4-bis(p-fluorophenyl)butyl intermediate |
|---|---|
| Target Compound Data | 70–80% yield for fluspirilene and penfluridol via bromide 15 intermediate |
| Comparator Or Baseline | Alternative routes using non-fluorinated or mono-fluorinated butyl linkers: <50% yield |
| Quantified Difference | Absolute yield increase of ≥20 percentage points (1.4- to 1.6-fold improvement) |
| Conditions | Reaction of 4,4-bis(p-fluorophenyl)butyl bromide (compound 15) with amine partners in acetonitrile or DMF with base |
Why This Matters
For procurement decisions in medicinal chemistry and process development, the higher and more reproducible coupling yield translates to lower cost per gram of final drug substance and reduced waste, making this intermediate the economically rational choice over non-fluorinated alternatives.
- [1] Rhodium catalyzed hydroformylation of 1,1-bis(p-fluorophenyl)allyl or propargyl alcohol: a key step in the synthesis of Fluspirilen and Penfluridol. J Mol Catal A: Chem. 2001;168(1-2):115-122. doi:10.1016/S1381-1169(00)00519-7 View Source
- [2] Patent EP0099148B1. Piperazine derivatives, processes for their preparation and pharmaceutical preparations containing them. Janssen Pharmaceutica NV. View Source
